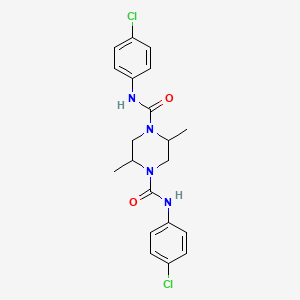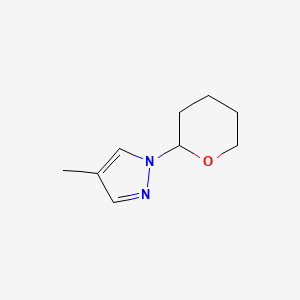![molecular formula C10H14F2O2 B2910194 (1S,5R)-7,7-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid CAS No. 2490314-36-6](/img/structure/B2910194.png)
(1S,5R)-7,7-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(1S,5R)-7,7-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid” belongs to the class of organic compounds known as bicyclo[3.3.1]nonanes . These are organic compounds containing a bicyclo[3.3.1]nonane moiety .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be similar to other bicyclo[3.3.1]nonane derivatives. The hydrogen bonds in the starting bicyclononane diene diol rac-1, and the weaker hydrogen bonds in the dienone rac-2, and the bromo and nitrile derivatives, rac-3, rac-4 and (+)-4, respectively, were found significant for the overall structure .Chemical Reactions Analysis
The chemical reactions of “this compound” would likely be similar to other bicyclo[3.3.1]nonane derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would likely be similar to other bicyclo[3.3.1]nonane derivatives .Applications De Recherche Scientifique
(1S,5R)-7,7-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid has shown potential as a building block for the synthesis of novel peptides and peptidomimetics. It has also been used in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, this compound has been studied for its potential as a chiral auxiliary in asymmetric synthesis.
Mécanisme D'action
(1S,5R)-7,7-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid acts as a proline mimic, which allows it to interact with proline-binding sites on proteins. This interaction can lead to changes in protein conformation and function, which can be exploited for therapeutic purposes.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the activity of several enzymes, including matrix metalloproteinases and dipeptidyl peptidase IV. It has also been shown to inhibit the growth of cancer cells and reduce the formation of amyloid-beta plaques in Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
(1S,5R)-7,7-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid's unique structure and proline-mimicking properties make it a valuable tool for studying protein-protein interactions and developing new drugs. However, its synthesis can be challenging, and its potential toxicity and side effects need to be carefully evaluated.
Orientations Futures
Future research on (1S,5R)-7,7-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid could focus on the development of new drugs for the treatment of cancer, Alzheimer's disease, and other diseases. Additionally, this compound could be used as a chiral auxiliary in asymmetric synthesis to produce novel compounds with potential therapeutic applications. Further studies on the mechanism of action and potential side effects of this compound could also provide valuable insights into its potential as a drug candidate.
Méthodes De Synthèse
(1S,5R)-7,7-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid can be synthesized through a multistep process that involves the reaction of cyclohexanone with fluorine gas to form 2,2,2-trifluorocyclohexanone, followed by a Diels-Alder reaction with maleic anhydride to form the bicyclic intermediate. The final step involves the hydrolysis of the intermediate to form this compound.
Safety and Hazards
Propriétés
IUPAC Name |
(1R,5S)-7,7-difluorobicyclo[3.3.1]nonane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2O2/c11-10(12)4-6-1-7(5-10)3-8(2-6)9(13)14/h6-8H,1-5H2,(H,13,14)/t6-,7+,8? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBLMTDLXVJGHM-DHBOJHSNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(CC1CC(C2)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CC(C[C@H]1CC(C2)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

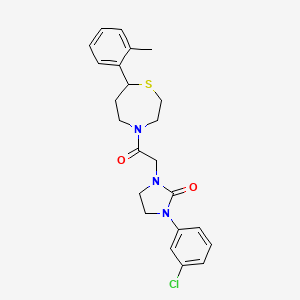
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-(1H-tetrazol-1-yl)phenyl)piperidine-4-carboxamide](/img/structure/B2910112.png)
![N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2910117.png)
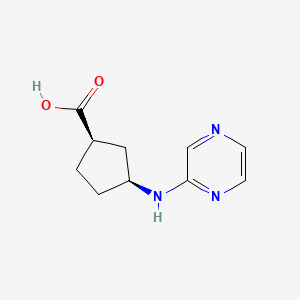
![1-(3,4-Dimethoxybenzyl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2910121.png)

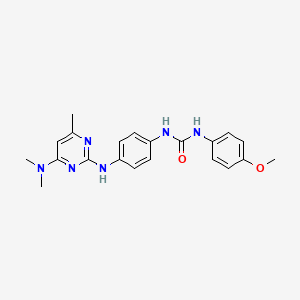

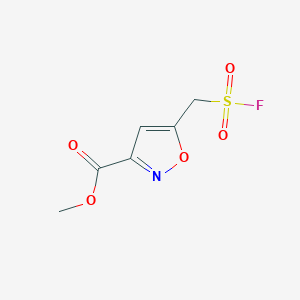
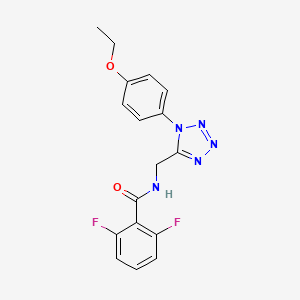
![2-Chloro-N-[[2-(furan-2-ylmethoxy)-4-methylphenyl]methyl]propanamide](/img/structure/B2910129.png)
![3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2910132.png)
